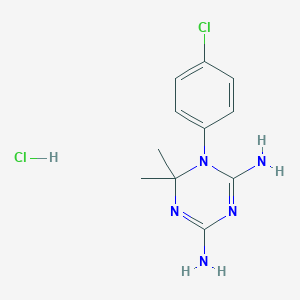

Cycloguanil hydrochloride

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUAPRKJJUXEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

516-21-2 (Parent) | |

| Record name | Cycloguanil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7049053 | |

| Record name | Cycloguanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152-53-4 | |

| Record name | Chlorcycloguanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloguanil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOGUANIL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloguanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorophenyl)-4,6-diamino-1,2-dihydro-2,2-dimethyl-1,3,5-triazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOGUANIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C8E0L7498 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cycloguanil hydrochloride synthesis and chemical properties

An In-depth Technical Guide to the Synthesis and Chemical Properties of Cycloguanil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloguanil is the active metabolite of the prodrug proguanil, a biguanide derivative that has been a component of antimalarial therapy since the 1940s. Upon ingestion, proguanil is metabolized in the liver by cytochrome P450 enzymes into cycloguanil, the compound largely responsible for its antimalarial activity.[1] Cycloguanil exerts its effect by inhibiting the enzyme dihydrofolate reductase (DHFR) in Plasmodium parasites, a mechanism crucial for halting their DNA synthesis and replication.[2]

This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its key chemical and physical properties. It is intended for professionals in chemical research and drug development, offering detailed data, protocols, and visual diagrams to support laboratory work and further investigation into this important antimalarial agent.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid.[3] Its key properties are summarized in the table below, providing essential data for handling, formulation, and experimental design.

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine hydrochloride | N/A |

| Synonyms | Chloroguanide Triazine Hydrochloride, D-20 Hydrochloride | N/A |

| CAS Number | 152-53-4 | N/A |

| Molecular Formula | C₁₁H₁₄ClN₅ · HCl | [4] |

| Molecular Weight | 288.18 g/mol | [3][5] |

| Appearance | White to off-white crystalline solid | [3][6] |

| Melting Point | 210-215 °C | [7] |

| pKa (Strongest Basic) | 8.18 (Predicted) | [8] |

| Solubility | ||

| DMSO | ~20-62.5 mg/mL | [1][3][4][5] |

| Ethanol | ~5-15 mg/mL | [1][4] |

| Water / PBS (pH 7.2) | ~5-25 mg/mL (solubility aided by warming) | [1][3][5] |

| Dimethylformamide (DMF) | ~5 mg/mL | [1][4] |

| Storage Conditions | Store as a solid at 4°C, sealed away from moisture. In solvent, store at -80°C for up to 6 months. | [3] |

Synthesis of this compound

The synthesis of cycloguanil is a two-step process starting from 4-chloroaniline. The first step involves the formation of a biguanide intermediate, which is then cyclized with acetone to form the dihydrotriazine ring of cycloguanil. The final product is typically isolated as its hydrochloride salt to improve stability and aqueous solubility.[1]

Chemical Synthesis Pathway

The overall reaction scheme is illustrated below. 4-chloroaniline reacts with dicyandiamide to yield the intermediate 4-chlorophenylbiguanide. This intermediate undergoes condensation with acetone, leading to the formation of the cycloguanil free base. Subsequent treatment with hydrochloric acid affords the final hydrochloride salt.

Caption: Reaction scheme for the two-step synthesis of this compound.

Representative Experimental Protocol

The following is a generalized experimental protocol based on established chemical literature for the synthesis of dihydrotriazines.

Step 1: Synthesis of 4-Chlorophenylbiguanide (Intermediate)

-

Reagents: 4-chloroaniline (1.0 eq), dicyandiamide (1.1 eq), concentrated hydrochloric acid (2.0 eq), ethanol, water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloroaniline in a mixture of ethanol and water.

-

Add concentrated hydrochloric acid to form the aniline hydrochloride salt.

-

Add dicyandiamide to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath.

-

Neutralize the solution carefully with aqueous sodium hydroxide to a pH of ~7-8, causing the 4-chlorophenylbiguanide to precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. This intermediate can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Reagents: 4-chlorophenylbiguanide (1.0 eq), acetone (large excess, acts as reactant and solvent), hydrochloric acid.

-

Procedure:

-

Suspend the 4-chlorophenylbiguanide intermediate in acetone in a round-bottom flask.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Stir the mixture at room temperature for 12-24 hours. The reaction involves the condensation of the biguanide with acetone to form the dihydrotriazine ring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, filter any insoluble material.

-

To the filtrate, add a stoichiometric amount of concentrated hydrochloric acid dissolved in a minimal amount of cold isopropanol or ethanol to precipitate the this compound salt.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the white crystalline product by vacuum filtration, wash with a small amount of cold acetone or diethyl ether, and dry under vacuum.

-

The final product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

General Experimental Workflow

The logical flow of the synthesis, from initial setup to final product characterization, is outlined in the diagram below.

Caption: A typical workflow for the synthesis, purification, and analysis of a chemical compound.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Cycloguanil's antimalarial activity stems from its potent and selective inhibition of the Plasmodium dihydrofolate reductase (DHFR) enzyme. DHFR is critical for the parasite's survival as it catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines and thymidylate, which are necessary building blocks for DNA, RNA, and certain amino acids.[2]

By blocking DHFR, cycloguanil depletes the parasite's supply of active folate, thereby arresting DNA replication and cell division, which ultimately leads to the death of the parasite.[2] This mechanism is particularly effective against the liver and erythrocytic stages of the parasite's life cycle.

Caption: Signaling pathway showing cycloguanil's inhibition of the parasite's folate metabolism.

References

- 1. Cycloguanil - Wikipedia [en.wikipedia.org]

- 2. cycloguanil | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Drug Metabolite | Parasite | TargetMol [targetmol.com]

- 5. soc.chim.it [soc.chim.it]

- 6. ijpras.com [ijpras.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

The Disruption of Folate Metabolism by Cycloguanil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloguanil, the active metabolite of the pro-drug proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1][2][3] Its selective action against the parasitic enzyme over its human counterpart has made it a cornerstone in the prophylaxis and treatment of malaria.[1] This technical guide provides an in-depth analysis of the mechanism of action of cycloguanil hydrochloride, focusing on its role in disrupting folate metabolism in parasites, particularly Plasmodium falciparum. The guide details the molecular interactions, downstream metabolic consequences, and the basis of drug resistance. Furthermore, it furnishes detailed experimental protocols for assessing its enzymatic and cellular activity and presents quantitative data in a comparative format.

Introduction: The Folate Pathway as a Therapeutic Target

Folate metabolism is a critical pathway for the survival and proliferation of all cells, providing the necessary one-carbon units for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[2][3] The enzyme dihydrofolate reductase (DHFR) plays a pivotal role in this pathway by catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are the active cofactors in one-carbon transfer reactions.[1] The dependence of rapidly proliferating organisms, such as the malaria parasite Plasmodium falciparum, on a functional folate pathway makes the enzymes within this pathway attractive targets for antimicrobial chemotherapy.[2]

Mechanism of Action of Cycloguanil

Proguanil is a pro-drug that is metabolized in the liver by cytochrome P450 enzymes to its active form, cycloguanil.[4] Cycloguanil is a competitive inhibitor of DHFR, binding to the active site of the enzyme with high affinity.[5] This binding prevents the natural substrate, DHF, from accessing the enzyme, thereby blocking the regeneration of THF.[1] The inhibitory activity of cycloguanil is highly specific for the parasitic DHFR, which allows for a therapeutic window with minimal effects on the host's folate metabolism.[1]

Downstream Consequences of DHFR Inhibition

The inhibition of DHFR by cycloguanil leads to a depletion of the intracellular pool of THF.[3] This has several critical downstream effects:

-

Inhibition of DNA Synthesis: The synthesis of thymidylate, a crucial component of DNA, is dependent on the THF-mediated methylation of deoxyuridine monophosphate (dUMP) by thymidylate synthase. A lack of THF stalls this process, leading to the cessation of DNA replication and repair.[6]

-

Disruption of Amino Acid Synthesis: The synthesis of certain amino acids, such as methionine and serine, requires THF-derived cofactors.

-

Impairment of Methylation Reactions: Folate-dependent one-carbon units are essential for various methylation reactions within the cell.

The collective impact of these disruptions is the arrest of parasite growth and proliferation, ultimately leading to cell death.[3]

Diagram of Cycloguanil's Effect on the Folate Pathway

Caption: Inhibition of DHFR by cycloguanil blocks THF regeneration.

Quantitative Data: Inhibitory Potency

The efficacy of cycloguanil is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of the parasite by 50%. The selectivity of cycloguanil is evident from the significant difference in its IC50 values against parasitic and human DHFR.

| Target Enzyme/Organism | Strain | IC50 / Mean IC50 (nM) | Reference |

| Plasmodium falciparum DHFR | Susceptible Isolates | 11.1 | [7] |

| Plasmodium falciparum DHFR | Resistant Isolates | 2,030 | [7] |

| Human DHFR | - | >1000 | [8] |

Experimental Protocols

DHFR Enzymatic Inhibition Assay

This assay measures the ability of cycloguanil to inhibit the enzymatic activity of purified DHFR. The reaction follows the consumption of NADPH, which can be monitored by the decrease in absorbance at 340 nm.[4]

Materials:

-

Purified recombinant DHFR (human or P. falciparum)

-

Dihydrofolate (DHF)

-

NADPH

-

This compound

-

Assay Buffer: 50 mM Tris, 50 mM NaCl, pH 7.4

-

DMSO

-

384-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of cycloguanil in DMSO. Create a serial dilution of the inhibitor.

-

In a 384-well plate, prepare the reaction mixtures on ice. Each reaction should contain:

-

200 nM purified DHFR

-

137.5 µM DHF

-

Varying concentrations of cycloguanil (e.g., 0.091–200 µM).

-

Ensure the final DMSO concentration is constant across all wells (e.g., 2%).

-

-

Include control reactions:

-

No inhibitor control: Contains all components except the inhibitor (DMSO only).

-

No enzyme control: Contains all components except DHFR.

-

-

Bring the final volume of each reaction to 100 µL with the assay buffer.

-

To initiate the reaction, add 125 µM NADPH to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 5 minutes for 1 hour.

-

Calculate the rate of NADPH consumption for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value.

Diagram of the DHFR Enzymatic Inhibition Assay Workflow

Caption: Workflow for the DHFR enzymatic inhibition assay.

In Vitro Antimalarial Efficacy Assay ([3H]-Hypoxanthine Incorporation)

This cell-based assay determines the efficacy of cycloguanil against live P. falciparum cultures by measuring the inhibition of parasite growth. The incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids serves as a marker for proliferation.[9]

Materials:

-

Synchronized culture of P. falciparum (e.g., 3D7 strain)

-

Human erythrocytes

-

Malaria culture medium (e.g., RPMI 1640 with supplements)

-

[3H]-Hypoxanthine

-

This compound

-

96-well culture plates

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

Cell harvester

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of cycloguanil in the culture medium.

-

In a 96-well plate, add 100 µL of the drug dilutions to the appropriate wells. Include drug-free wells as controls.

-

Prepare a parasite culture with 1-2% parasitemia and 2.5% hematocrit.

-

Add 100 µL of the parasite culture to each well.

-

Place the plate in a modular chamber, gas with the low-oxygen mixture, and incubate at 37°C for 24 hours.

-

Add [3H]-hypoxanthine to each well and incubate for another 24 hours.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition of growth for each drug concentration compared to the drug-free control and determine the IC50 value.

Mechanisms of Resistance

Resistance to cycloguanil in P. falciparum primarily arises from point mutations in the dhfr gene.[10][11] These mutations alter the amino acid sequence of the enzyme's active site, reducing the binding affinity of cycloguanil. The most common mutations associated with cycloguanil resistance involve changes at codons 16 and 108.[10] For instance, a mutation from Serine to Threonine at position 108, often in combination with an Alanine to Valine change at position 16, confers resistance to cycloguanil but not necessarily to other antifolates like pyrimethamine.[10][11] This highlights the fine structural differences in how these drugs interact with the DHFR active site.

Conclusion

This compound remains a crucial tool in the fight against malaria due to its specific and potent inhibition of the parasite's DHFR. Understanding its mechanism of action at a molecular level is vital for optimizing its use, combating the emergence of resistance, and developing novel antifolate therapies. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate interplay between cycloguanil and the folate metabolic pathway.

References

- 1. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cycloguanil - Wikipedia [en.wikipedia.org]

- 4. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activities of novel antifolate drug combinations against Plasmodium falciparum and human granulocyte CFUs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]

- 7. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mmv.org [mmv.org]

- 10. researchgate.net [researchgate.net]

- 11. Amino acids in the dihydrofolate reductase-thymidylate synthase gene of Plasmodium falciparum involved in cycloguanil resistance differ from those involved in pyrimethamine resistance - PMC [pmc.ncbi.nlm.nih.gov]

Cycloguanil as an Inhibitor of Plasmodium Dihydrofolate Reductase: A Technical Guide

Abstract: The emergence and spread of drug-resistant Plasmodium falciparum remains a significant challenge in the global effort to control malaria. The folate biosynthesis pathway is a well-established target for antimalarial chemotherapy, with the enzyme dihydrofolate reductase (DHFR) playing a crucial role. Cycloguanil, the active metabolite of the prodrug proguanil, is a potent inhibitor of Plasmodium DHFR. This technical guide provides an in-depth examination of cycloguanil's mechanism of action, the molecular basis of resistance, and detailed experimental protocols for its investigation. Quantitative data on its inhibitory activity against both wild-type and mutant P. falciparum DHFR are presented, offering a valuable resource for researchers and drug development professionals in the field of antimalarial discovery.

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health issue. The parasite's ability to develop resistance to existing antimalarial drugs necessitates the continuous development of new therapeutic agents. The folate metabolic pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an attractive target for drug development.[1] Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] Inhibition of Plasmodium DHFR disrupts the parasite's ability to replicate and proliferate.

Cycloguanil is the biologically active metabolite of the biguanide antimalarial drug, proguanil.[2] Upon administration, proguanil is metabolized in the liver to cycloguanil, which then acts as a selective inhibitor of the parasite's DHFR enzyme.[2] This guide will delve into the technical aspects of cycloguanil as a Plasmodium DHFR inhibitor.

Mechanism of Action

Cycloguanil functions as a competitive inhibitor of Plasmodium DHFR, binding to the active site of the enzyme and preventing the binding of the natural substrate, dihydrofolate. This inhibition blocks the regeneration of tetrahydrofolate, a cofactor essential for the synthesis of thymidylate and other key metabolites. The disruption of this pathway ultimately leads to the cessation of DNA synthesis and parasite death.

The Folate Biosynthesis Pathway in Plasmodium falciparum

The de novo folate biosynthesis pathway in P. falciparum is a series of enzymatic reactions that produce tetrahydrofolate. The pathway begins with GTP and culminates in the production of THF, which is then utilized in various one-carbon transfer reactions. DHFR is the final enzyme in this synthesis pathway, making its inhibition a critical bottleneck.

Quantitative Analysis of Cycloguanil Inhibition

The inhibitory activity of cycloguanil against P. falciparum DHFR is typically quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary significantly between wild-type and mutant forms of the enzyme, which is the basis of clinical resistance.

| P. falciparum Strain/DHFR Genotype | Cycloguanil IC50 (nM) | Reference |

| Wild-Type | ||

| 3D7 (Wild-Type) | ~11.1 - 15.4 | [3] |

| Wild-Type Isolates (Geometric Mean) | 1.30 (Range: 0.249-9.14) | [4] |

| Mutant Strains | ||

| S108N | Moderate decrease in susceptibility | [5] |

| A16V + S108T | Resistant | [5] |

| N51I + C59R + S108N (Triple Mutant) | Median: 1200 | [6] |

| Quadruple Mutant (108, 51, 59, 164) | High resistance | [7] |

| Resistant Isolates (Geometric Mean) | 77.1 (Range: 15.3-901) | [4] |

| Resistant Isolates (Mean) | 2,030 | [3] |

Note: IC50 values can vary between studies due to different experimental conditions and parasite isolates.

Mechanisms of Resistance

Resistance to cycloguanil in P. falciparum is primarily caused by point mutations in the dhfr gene. These mutations alter the amino acid sequence of the enzyme's active site, reducing the binding affinity of cycloguanil while still allowing the natural substrate, dihydrofolate, to bind.

The most common mutations associated with cycloguanil resistance include:

-

S108N: This mutation confers resistance to pyrimethamine and a moderate decrease in susceptibility to cycloguanil.[5]

-

A16V and S108T: This double mutation is specifically associated with high-level resistance to cycloguanil but not pyrimethamine.[5]

-

N51I and C59R: These mutations, often in combination with S108N, further increase the level of resistance.

-

I164L: When present with other mutations, this substitution leads to high-level resistance to both cycloguanil and pyrimethamine.[5]

The accumulation of these mutations in the DHFR enzyme leads to a stepwise increase in resistance, rendering the drug ineffective.

Experimental Protocols

In Vitro P. falciparum Drug Susceptibility Assay (IC50 Determination)

This protocol determines the concentration of cycloguanil required to inhibit parasite growth by 50%.

Materials:

-

P. falciparum culture (asynchronous or synchronous)

-

Complete parasite medium (e.g., RPMI 1640 with supplements)

-

96-well microtiter plates

-

Cycloguanil stock solution (in DMSO)

-

SYBR Green I nucleic acid stain or [³H]hypoxanthine

-

Incubator with gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

Plate reader (fluorescence or scintillation counter)

Procedure:

-

Prepare serial dilutions of cycloguanil in complete medium in a 96-well plate. Include drug-free wells as a positive control for parasite growth and parasite-free wells as a negative control.

-

Add the P. falciparum culture to each well to achieve a final parasitemia of 0.2-0.5% and a hematocrit of 1-2%.

-

Incubate the plates for 72 hours at 37°C in a controlled gas environment.

-

For SYBR Green I based assays, lyse the red blood cells and stain the parasite DNA according to the manufacturer's protocol.

-

For radioisotope assays, add [³H]hypoxanthine for the final 24 hours of incubation to measure nucleic acid synthesis.

-

Measure fluorescence or radioactivity using a plate reader.

-

Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Recombinant DHFR Enzyme Inhibition Assay

This assay directly measures the effect of cycloguanil on the enzymatic activity of purified recombinant P. falciparum DHFR.

Materials:

-

Purified recombinant P. falciparum DHFR (wild-type or mutant)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Cycloguanil stock solution (in DMSO)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, DHF, and NADPH.

-

Add serial dilutions of cycloguanil to the wells of the microplate. Include a no-inhibitor control.

-

Initiate the reaction by adding the purified DHFR enzyme to each well.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Calculate the initial reaction velocity for each cycloguanil concentration.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the log of the cycloguanil concentration.

Conclusion

Cycloguanil remains a valuable tool for studying the folate pathway in Plasmodium and for understanding the mechanisms of drug resistance. Its specific inhibition of DHFR and the well-characterized mutations that confer resistance provide a clear model for investigating drug-target interactions. The experimental protocols detailed in this guide offer a framework for the continued evaluation of cycloguanil and the development of novel DHFR inhibitors that can overcome existing resistance mechanisms. A thorough understanding of the molecular interactions between inhibitors like cycloguanil and the Plasmodium DHFR enzyme is critical for the rational design of next-generation antimalarial drugs.

References

- 1. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Activity of Antifolate and Polymorphism in Dihydrofolate Reductase of Plasmodium falciparum Isolates from the Kenyan Coast: Emergence of Parasites with Ile-164-Leu Mutation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Cycloguanil Hydrochloride Against Plasmodium falciparum

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cycloguanil, the active metabolite of the prodrug proguanil, is an antimalarial agent that acts as a dihydrofolate reductase (DHFR) inhibitor.[1][2][3][4] By inhibiting P. falciparum DHFR, cycloguanil disrupts the synthesis of essential precursors for DNA synthesis and cell multiplication, leading to parasite death.[2] The emergence and spread of drug-resistant P. falciparum strains necessitates robust and reliable in vitro assays to evaluate the efficacy of antimalarial compounds like cycloguanil hydrochloride.[1][5]

These application notes provide detailed protocols for three common in vitro assays used to determine the susceptibility of P. falciparum to antimalarial drugs: the SYBR Green I-based fluorescence assay, the parasite lactate dehydrogenase (pLDH) assay, and the schizont maturation assay.

Mechanism of Action of Cycloguanil

Cycloguanil specifically targets the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum.[1][5] This enzyme is crucial for the parasite's folic acid cycle, which is responsible for producing tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA.[2] By inhibiting DHFR, cycloguanil prevents the recycling of dihydrofolate to THF, thereby halting DNA synthesis and parasite replication.[4]

References

- 1. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cycloguanil - Wikipedia [en.wikipedia.org]

- 4. Proguanil - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Protocol for dissolving cycloguanil hydrochloride in DMSO and other solvents

Abstract

This document provides detailed application notes and protocols for the dissolution of cycloguanil hydrochloride in dimethyl sulfoxide (DMSO) and other common laboratory solvents. It is intended for researchers, scientists, and drug development professionals. This guide includes quantitative solubility data, step-by-step experimental protocols for preparing stock and working solutions, and information on the stability and storage of the compound. Additionally, it outlines the primary mechanism of action of this compound through a signaling pathway diagram.

Introduction

Cycloguanil is the active metabolite of the antimalarial prodrug proguanil and functions as a potent inhibitor of dihydrofolate reductase (DHFR).[1][2][3] The hydrochloride salt of cycloguanil is a crystalline solid[4] commonly used in in vitro and in vivo research. Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. This document provides standardized protocols for the solubilization of this compound to ensure its effective use in research applications.

Solubility Data

This compound exhibits varying solubility in different solvents. The quantitative data from various suppliers are summarized in Table 1 for easy comparison. It is crucial to note that factors such as the use of fresh, anhydrous DMSO can significantly impact solubility, as hygroscopic DMSO may reduce solubility.[5][6]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes | Source(s) |

| DMSO | 20 | 69.4 | Sonication is recommended. | [1] |

| 58 | 201.26 | Use of fresh, moisture-free DMSO is critical. | [6][7] | |

| 62.5 | 216.88 | Ultrasonic treatment is needed. | [5][8] | |

| Water | 5 | 17.35 | Sonication is recommended. | |

| 15 | 52.05 | - | [6][7] | |

| 25 | 86.75 | Requires sonication and warming to 60°C. | [5][8] | |

| Ethanol | 5 | - | - | [2][4] |

| 15 | 52.05 | - | [6][7] | |

| Dimethylformamide (DMF) | 5 | - | - | [4] |

| PBS (pH 7.2) | 5 | - | Aqueous solutions are not recommended for storage beyond one day. | [4] |

Molecular Weight of this compound: 288.18 g/mol [5][6][7]

Experimental Protocols

Materials

-

This compound (crystalline solid)

-

Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or glass vials

-

Vortex mixer

-

Sonicator (water bath or probe)

-

Warming device (e.g., water bath, heat block)

-

Sterile pipette tips

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Protocol for Preparing a High-Concentration Stock Solution in DMSO

This protocol is designed to prepare a high-concentration stock solution (e.g., 20-60 mg/mL) of this compound in DMSO.

-

Preparation: Work in a clean, dry environment, preferably a chemical fume hood. Ensure all glassware and equipment are free of moisture.

-

Weighing: Accurately weigh the desired amount of this compound solid into a sterile microcentrifuge tube or glass vial.

-

Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration. It is recommended to add the solvent incrementally.

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the solid is not fully dissolved, place the vial in a sonicator bath for 10-30 minutes.[9] Monitor the dissolution process.

-

For highly concentrated solutions, gentle warming up to 37°C may be applied in conjunction with sonication to aid dissolution.[9]

-

-

Visual Inspection: Visually inspect the solution to ensure complete dissolution and the absence of any particulate matter. The solution should be clear.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5] For long-term storage (≥4 years), the solid compound should be stored at -20°C.[4]

Protocol for Preparing Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution for use in cell-based assays.

-

Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C.

-

Serial Dilution (Recommended): To prevent precipitation of the compound, perform serial dilutions of the high-concentration DMSO stock solution into the cell culture medium.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%, with <0.1% being preferable) to avoid solvent-induced cytotoxicity.[9][10]

-

Control Group: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium to account for any effects of the solvent on the cells.

-

Application to Cells: Add the final working solution to the cell cultures and mix gently.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of the enzyme dihydrofolate reductase (DHFR).[1][2][11] DHFR is a critical enzyme in the folate synthesis pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA replication and cell proliferation.[11] By inhibiting DHFR, cycloguanil disrupts these essential cellular processes, leading to cell death, particularly in rapidly proliferating organisms like the malaria parasite, Plasmodium.[11]

Caption: Mechanism of action of Cycloguanil via DHFR inhibition.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for preparing and using this compound in a cell-based assay.

Caption: Workflow for Cycloguanil HCl solution preparation and use.

References

- 1. This compound | Drug Metabolite | Parasite | TargetMol [targetmol.com]

- 2. glpbio.com [glpbio.com]

- 3. Cycloguanil - Wikipedia [en.wikipedia.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. emulatebio.com [emulatebio.com]

- 10. medchemexpress.cn [medchemexpress.cn]

- 11. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]

Application Notes and Protocols: Investigating Cell Viability and Growth Arrest with Cycloguanil Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the effects of cycloguanil on cancer cell viability and cell cycle progression. Cycloguanil, the active metabolite of the antimalarial drug proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.[1][2] Its ability to disrupt this pathway makes it a compound of interest for cancer research, as it can lead to reduced cell proliferation and growth arrest.[3][4]

Mechanism of Action: DHFR Inhibition

Cycloguanil exerts its primary effect by inhibiting the enzyme Dihydrofolate Reductase (DHFR).[1][5] DHFR is crucial for converting dihydrofolate (DHF) into tetrahydrofolate (THF), a vital cofactor for the synthesis of nucleotides (like dTMP) and amino acids. By blocking DHFR, cycloguanil depletes the cellular pool of THF, which in turn inhibits DNA synthesis and repair, ultimately leading to cell cycle arrest, primarily in the S-phase.[1][3] Furthermore, DHFR inhibition has been shown to block downstream signaling, including the transcriptional activity of STAT3, a protein often implicated in cancer cell survival and proliferation.[1][3][6]

Caption: Cycloguanil's mechanism of action via DHFR inhibition.

Data Presentation: Anti-proliferative Activity of Cycloguanil Analogues

The anti-proliferative effects of cycloguanil and its analogues have been evaluated across various cancer cell lines. Many of these compounds induce a growth arrest phenotype, where cell viability plateaus at approximately 50% even at high concentrations.[4] The data below summarizes the 50% growth inhibitory (GI₅₀) concentrations for several cycloguanil analogues in breast cancer cell lines after 72 hours of treatment, as determined by cell viability assays.[4]

| Compound | Cell Line | GI₅₀ (µM) | Phenotypic Response |

| Cycloguanil (Cyc) | MDA-MB-468 | >100 | Growth Arrest |

| MDA-MB-231 | >100 | Growth Arrest | |

| MCF-7 | >100 | Growth Arrest | |

| Analogue NSC127159 | MDA-MB-468 | 0.824 | Growth Arrest |

| MDA-MB-231 | 0.523 | Growth Arrest | |

| MCF-7 | 0.449 | Growth Arrest | |

| Analogue NSC127153 | MDA-MB-468 | 0.288 | Cell Death |

| MDA-MB-231 | 0.177 | Cell Death | |

| MCF-7 | 0.175 | Cell Death |

Data adapted from studies on cycloguanil analogues.[4]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTS Assay

This protocol details the use of a colorimetric MTS assay to quantify cell viability following cycloguanil treatment. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7] Living cells contain NADPH-dependent dehydrogenases that reduce the MTS tetrazolium compound into a soluble purple formazan product, measurable by absorbance.[7]

References

- 1. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cycloguanil - Wikipedia [en.wikipedia.org]

- 3. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

Cycloguanil Hydrochloride: Analytical Reference Standards for Research - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloguanil is the active metabolite of the antimalarial proguanil. It exerts its effect by inhibiting the enzyme dihydrofolate reductase (DHFR), a critical component in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum. This inhibition disrupts the synthesis of essential DNA precursors, ultimately leading to the parasite's death. Cycloguanil hydrochloride is a crucial analytical reference standard for researchers developing new antimalarial drugs, conducting pharmacokinetic studies, and performing quality control of pharmaceutical formulations. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, along with an overview of its mechanism of action and a typical experimental workflow for in vitro antimalarial screening.

Data Presentation

High-Performance Liquid Chromatography (HPLC) Method Performance

The following tables summarize the quantitative performance data for the HPLC analysis of this compound in human plasma and pharmaceutical tablet formulations.

Table 1: HPLC Method for Cycloguanil in Human Plasma - Performance Characteristics

| Parameter | Value | Reference |

| Linearity Range | Up to 4.0 µg/mL | [1][2] |

| Correlation Coefficient (r) | ≥ 0.99 | [1][2] |

| Precision (Coefficient of Variation, CV%) | ||

| Intra-day (0.5 µg/mL) | < 4.0% | [3] |

| Intra-day (2.0 µg/mL) | < 4.0% | [3] |

| Inter-day (0.5 µg/mL) | < 4.0% | [3] |

| Inter-day (2.0 µg/mL) | < 4.0% | [3] |

| Accuracy (% Mean) | ||

| 0.5 µg/mL | 92.8 ± 5.0 | [3] |

| 2.0 µg/mL | 92.8 ± 2.8 | [3] |

| Recovery (%) | ||

| 0.5 µg/mL | 85.4 ± 2.6 | [3] |

| 2.0 µg/mL | 80.7 ± 3.8 | [3] |

| Limit of Detection (LOD) | 10 ng/mL (for Proguanil) | [1][2] |

Table 2: HPLC Method for Proguanil Hydrochloride in Tablets - Performance Characteristics (Adaptable for Cycloguanil)

| Parameter | Value | Reference |

| Linearity Range | 15 - 150 ppm | [4] |

| Correlation Coefficient (r²) | 0.99998 | [4] |

| Accuracy (% Recovery) | ||

| 80% level | 99.81 | [4] |

| 100% level | 100.25 | [4] |

| 120% level | 99.78 | [4] |

| Precision (% RSD) | ||

| Method Precision | 0.7465 | [4] |

| Intermediate Precision | 0.5004 | [4] |

Signaling Pathway

Mechanism of Action of Cycloguanil

Cycloguanil targets the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum, which is essential for the parasite's folate biosynthesis pathway. This pathway is responsible for producing tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell division.

Caption: Mechanism of action of Cycloguanil in the folate biosynthesis pathway.

Experimental Protocols

HPLC Method for the Determination of Cycloguanil in Human Plasma

This method is adapted from a validated procedure for the simultaneous analysis of proguanil and cycloguanil in plasma.[3]

1. Materials and Reagents

-

This compound analytical reference standard

-

Internal Standard (e.g., Pyrimethamine)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Perchloric acid

-

Sodium hydroxide (2 M)

-

Diethyl ether

-

Human plasma (blank)

2. Chromatographic Conditions

-

HPLC System: Agilent 1100 series or equivalent

-

Column: Hypersil ODS (C-18), 5 µm, 250 x 4.6 mm I.D.

-

Mobile Phase: Methanol: Acetonitrile: 0.5% Ammonium Acetate (40:5:55 v/v/v) containing 75 mM/L perchloric acid (pH 2.9)

-

Flow Rate: 1.2 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 50 µL

-

Temperature: Ambient

3. Standard and Sample Preparation

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol.

-

Working Standard Solutions: Prepare serial dilutions from the stock solution in methanol to obtain concentrations ranging from 0.1 to 4.0 µg/mL.

-

Internal Standard Stock Solution (10 µg/mL): Prepare a stock solution of the internal standard in methanol.

-

Sample Preparation:

-

To 1 mL of plasma in a centrifuge tube, add 20 µL of the internal standard solution.

-

Vortex the mixture.

-

Add 0.5 mL of 2 M NaOH to make the sample alkaline.

-

Add 5 mL of diethyl ether and vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of methanol.

-

Inject 50 µL into the HPLC system.

-

4. Calibration Curve

-

Spike 1 mL aliquots of blank plasma with the appropriate working standard solutions to create calibration standards.

-

Process the calibration standards as described in the sample preparation section.

-

Plot the peak area ratio of cycloguanil to the internal standard against the corresponding concentration.

UV-Visible Spectrophotometric Method for the Determination of this compound in Bulk Drug

This protocol provides a simple and cost-effective method for the quantification of this compound in bulk powder.

1. Materials and Reagents

-

This compound analytical reference standard

-

Hydrochloric acid (0.1 N)

-

Distilled water

2. Instrumentation

-

UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800) with 1 cm matched quartz cells.

3. Procedure

-

Solvent: 0.1 N Hydrochloric acid

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of 0.1 N HCl.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in 0.1 N HCl to obtain concentrations ranging from 2 to 10 µg/mL.

-

Wavelength Scanning: Scan a 5 µg/mL solution of this compound from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax is approximately 246 nm.[5]

-

Absorbance Measurement: Measure the absorbance of all working standard solutions at the determined λmax against a 0.1 N HCl blank.

-

Calibration Curve: Plot a graph of absorbance versus concentration.

Experimental Workflow

In Vitro Antiplasmodial Activity Assay

This workflow outlines the general steps for screening compounds for their antiplasmodial activity against P. falciparum using a SYBR Green I-based fluorescence assay, with this compound as a positive control.

Caption: Workflow for in vitro antiplasmodial activity screening.

References

Application of Cycloguanil Analogues in Influenza and Respiratory Syncytial Virus (RSV) Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses and Respiratory Syncytial Virus (RSV) represent a significant global health burden, causing seasonal epidemics and occasional pandemics with high morbidity and mortality. The continuous emergence of drug-resistant influenza strains and the lack of effective, specific antivirals for RSV in all patient populations necessitate the exploration of novel therapeutic strategies.[1][2] One promising approach is the targeting of host-cell factors essential for viral replication, which can offer a broader spectrum of activity and a higher barrier to resistance.

Recent research has identified a series of 1-aryl-4,6-diamino-1,2-dihydrotriazines, which are structurally related to the antimalarial drug cycloguanil, as potent inhibitors of both influenza A and B viruses, as well as RSV.[3][4] These compounds exert their antiviral effect by targeting the host enzyme dihydrofolate reductase (DHFR), a critical component in the synthesis of nucleotides required for viral genome replication.[3][4][5] This document provides detailed application notes, quantitative data, and experimental protocols for the study and application of these cycloguanil analogues in influenza and RSV research.

Mechanism of Action: Targeting Host Dihydrofolate Reductase (DHFR)

Cycloguanil and its analogues function as inhibitors of dihydrofolate reductase (DHFR).[5][6] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting host DHFR, these compounds deplete the cellular pool of nucleotides available for viral replication, thereby effectively halting the propagation of both influenza virus and RSV.[3][4]

Caption: Inhibition of host DHFR by cycloguanil analogues disrupts nucleotide synthesis, thereby halting viral replication.

Quantitative Data: Antiviral Activity and Cytotoxicity

The following tables summarize the in vitro antiviral efficacy and cytotoxicity of selected cycloguanil analogues against various strains of influenza virus and RSV. The data is compiled from studies on 1-aryl-4,6-diamino-1,2-dihydrotriazines.[3][4]

Table 1: Antiviral Activity of Cycloguanil Analogues against Influenza B Virus

| Compound | EC₅₀ (µM) vs. B/Johannesburg/33/94 | Selectivity Index (SI) |

| 11 | 0.05 | >2000 |

| 13 | 0.08 | >1250 |

| 14 | 0.06 | >1667 |

| 16 | 0.07 | >1428 |

| Zanamivir | 0.06 | >1667 |

| Ribavirin | 19.6 | >5 |

Table 2: Antiviral Activity of Cycloguanil Analogues against Influenza A Viruses

| Compound | EC₅₀ (µM) vs. A/H1N1 (A/PR/8/34) | EC₅₀ (µM) vs. A/H3N2 (A/HK/7/87) | EC₅₀ (µM) vs. A/H1N1pdm (A/Ned/650/09) |

| 11 | 1.8 | 3.5 | 2.9 |

| 14 | 1.5 | 2.8 | 2.5 |

| 16 | 1.6 | 3.1 | 2.7 |

| Oseltamivir | 0.03 | 0.09 | 0.001 |

| Ribavirin | 12.3 | 11.8 | 9.9 |

Table 3: Antiviral Activity of Cycloguanil Analogues against Respiratory Syncytial Virus (RSV)

| Compound | EC₅₀ (µM) vs. RSV-A2 | Selectivity Index (SI) |

| 11 | 0.008 | >12500 |

| 14 | 0.008 | >12500 |

| 16 | 0.008 | >12500 |

| Ribavirin | 5.8 | >43 |

Table 4: Cytotoxicity of Cycloguanil Analogues

| Compound | CC₅₀ (µM) in MDCK cells | CC₅₀ (µM) in HeLa cells |

| 11 | >100 | >100 |

| 13 | >100 | >100 |

| 14 | >100 | >100 |

| 16 | >100 | >100 |

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. SI (Selectivity Index) is calculated as CC₅₀ / EC₅₀.

Experimental Protocols

The following are detailed protocols for the evaluation of cycloguanil analogues against influenza and RSV.

Protocol 1: Cell Culture and Virus Propagation

-

Cell Lines:

-

Madin-Darby Canine Kidney (MDCK) cells for influenza virus studies.

-

HeLa cells for RSV studies and cytotoxicity assays.

-

-

Culture Conditions:

-

Grow MDCK and HeLa cells in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 0.1% gentamicin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Virus Strains:

-

Influenza A/H1N1 (e.g., A/PR/8/34), A/H3N2 (e.g., A/HK/7/87), and Influenza B (e.g., B/Johannesburg/33/94).

-

Respiratory Syncytial Virus strain A2 (RSV-A2).

-

-

Virus Propagation:

-

Propagate influenza viruses in the allantoic cavity of 10-day-old embryonated chicken eggs.

-

Propagate RSV in HeLa cells.

-

Titrate virus stocks by plaque assay or TCID₅₀ (50% tissue culture infective dose) assay.

-

Protocol 2: Antiviral Activity Assay

This protocol is based on the reduction of virus-induced cytopathic effect (CPE).

-

Cell Seeding: Seed MDCK (for influenza) or HeLa (for RSV) cells in 96-well plates at a density that forms a confluent monolayer overnight.

-

Compound Preparation: Prepare serial dilutions of the cycloguanil analogues in assay medium (MEM with appropriate supplements, e.g., trypsin for influenza).

-

Infection and Treatment:

-

Wash the cell monolayer with phosphate-buffered saline (PBS).

-

Infect the cells with a multiplicity of infection (MOI) of 0.001 to 0.01.

-

After a 1-hour adsorption period, remove the virus inoculum and add the serially diluted compounds to the wells.

-

Include a virus control (no compound) and a cell control (no virus, no compound).

-

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 3 days (influenza) or 5-6 days (RSV), or until CPE is maximal in the virus control wells.

-

Quantification of Antiviral Activity:

-

Assess CPE microscopically.

-

Quantify cell viability using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

-

Calculate the EC₅₀ value from the dose-response curve.

-

Protocol 3: Cytotoxicity Assay

-

Cell Seeding: Seed MDCK and HeLa cells in 96-well plates as described for the antiviral assay.

-

Compound Treatment: Add serial dilutions of the cycloguanil analogues to the wells containing uninfected cells.

-

Incubation: Incubate the plates for the same duration as the corresponding antiviral assay.

-

Quantification of Cytotoxicity:

-

Assess cell morphology microscopically.

-

Quantify cell viability using the MTS assay.

-

Calculate the CC₅₀ value from the dose-response curve.

-

Protocol 4: Human DHFR Inhibition Assay

-

Assay Principle: This assay measures the inhibition of recombinant human DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

-

Reagents:

-

Recombinant human DHFR enzyme.

-

Dihydrofolate (DHF) substrate.

-

NADPH cofactor.

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

-

-

Procedure:

-

In a 96-well UV-transparent plate, add the assay buffer, DHFR enzyme, and various concentrations of the cycloguanil analogue.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding DHF and NADPH.

-

Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (decrease in absorbance over time).

-

Determine the percent inhibition for each compound concentration.

-

Calculate the IC₅₀ (50% inhibitory concentration) value from the dose-response curve.

-

Caption: A typical experimental workflow for the screening and characterization of novel cycloguanil analogues.

References

- 1. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Inhibitors of Respiratory Syncytial Virus (RSV) Replication Based on Monoterpene-Substituted Arylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Host dihydrofolate reductase (DHFR)-directed cycloguanil analogues endowed with activity against influenza virus and respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Host dihydrofolate reductase (DHFR)-directed cycloguanil analogues endowed with activity against influenza virus and respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cycloguanil - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Addressing solubility issues of cycloguanil hydrochloride in aqueous buffers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with cycloguanil hydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents and buffers?

A1: The solubility of this compound can vary depending on the solvent and conditions such as temperature and pH. The table below summarizes reported solubility data.

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: Several factors can contribute to poor solubility in aqueous buffers:

-

Direct Dissolution: this compound has limited solubility in purely aqueous solutions at neutral pH. Direct dissolution can be challenging.

-

pH of the Buffer: The ionization and solubility of this compound can be pH-dependent.[1][2][3][4]

-

Temperature: Dissolution is an endothermic process for many compounds, meaning higher temperatures can improve solubility.[1][2][3][4]

-

Compound Purity and Form: The compound is supplied as a crystalline solid, and its physical properties can affect dissolution rates.[5]

Q3: What is the recommended method for preparing an aqueous working solution?

A3: The most reliable method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer of choice.[5] This ensures the compound is fully dissolved before introduction to the aqueous environment, minimizing precipitation.

Q4: Which organic solvents are suitable for preparing a stock solution?

A4: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are effective solvents for creating stock solutions of this compound.[5][6][7] DMSO generally offers the highest solubility.[8][9][10] When using DMSO, it is recommended to use a fresh, anhydrous grade, as absorbed moisture can negatively impact solubility.[8]

Q5: Can I heat the solution or use sonication to improve solubility?

A5: Yes. For direct dissolution in water, warming the solution up to 60°C and using sonication can significantly aid in dissolving the compound.[8][10] Sonication is also recommended when preparing high-concentration stock solutions in DMSO.[8][10] Gentle warming can also be applied to aqueous buffer solutions during dissolution.

Q6: How stable is this compound in solution, and how should I store it?

A6: Aqueous solutions of this compound are not recommended for storage for more than one day.[5] For longer-term storage, stock solutions in organic solvents are more stable:

-

-80°C: Up to 6 months

-

-20°C: Up to 1 month[8][10] It is best practice to prepare fresh aqueous working solutions from your stock solution immediately before each experiment.[5]

Q7: My compound precipitated after diluting the organic stock solution into my aqueous buffer. What should I do?

A7: Precipitation upon dilution indicates that the solubility limit in the final aqueous buffer has been exceeded. To resolve this:

-

Decrease the Final Concentration: Try diluting the stock solution further to a lower final concentration in the aqueous buffer.

-

Reduce the Percentage of Organic Solvent: Ensure the residual amount of the organic solvent is insignificant, as it may have physiological effects.[5] However, a very small percentage might be necessary to maintain solubility.

-

Use Co-solvents: For complex applications like in vivo studies, formulations containing co-solvents (e.g., PEG300) and surfactants (e.g., Tween-80) can be used to maintain solubility.[8][10]

Solubility Data Summary

| Solvent/Buffer | Reported Solubility | Conditions/Notes |

| DMSO | 20 - 62.5 mg/mL | Sonication may be required for higher concentrations.[5][6][7][8][9][10][11] |

| Water (H₂O) | 25 mg/mL | Requires sonication and heating to 60°C.[8][10] |

| PBS (pH 7.2) | ~5 mg/mL | Direct dissolution is possible.[5][11] |

| Ethanol | ~5 mg/mL | - |

| DMF | ~5 mg/mL | - |

| In Vivo Formulation | ≥ 2.08 mg/mL | Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[8][10] |

Troubleshooting Guide: A Workflow for Addressing Solubility Issues

This workflow provides a step-by-step process to troubleshoot and resolve common solubility challenges with this compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution (Recommended)

-

Weigh the desired amount of this compound crystalline solid in a suitable vial.

-

Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 20 mg/mL).

-

Vortex the vial to mix.

-

If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.[8][10] Gentle warming can also be applied.

-

Ensure the solution is clear with no visible particulates before proceeding.

-

For immediate use, perform serial dilutions from this stock solution into your aqueous experimental buffer to achieve the desired final concentration.

-

For storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[8][10]

Protocol 2: Direct Preparation of an Aqueous Solution

-

Weigh the this compound solid in a suitable container.

-

Add the desired volume of the aqueous buffer (e.g., PBS, pH 7.2) to achieve the final concentration (note: solubility is limited to approx. 5 mg/mL in PBS).[5]

-

Stir the solution vigorously.

-

To aid dissolution, gently warm the solution and use an ultrasonic bath.

-

Continue until the solid is completely dissolved.

-

Before use in biological experiments, sterilize the solution by passing it through a 0.22 µm filter.[8]

-

Use this solution on the same day it is prepared.[5]

Mechanism of Action of Cycloguanil

Cycloguanil is the active metabolite of the prodrug proguanil. It functions as an antimalarial agent by inhibiting the dihydrofolate reductase (DHFR) enzyme within the Plasmodium parasite. This action blocks the folate synthesis pathway, which is critical for the production of nucleic acids required for the parasite's DNA synthesis and replication.

References

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. ijnrd.org [ijnrd.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. glpbio.com [glpbio.com]

- 7. glpbio.com [glpbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

Technical Support Center: Optimizing Cycloguanil Hydrochloride Dosage for In Vitro Cancer Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cycloguanil hydrochloride in in vitro cancer studies. The information is designed to address common challenges and provide clarity on experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound is the active metabolite of the antimalarial drug proguanil.[1][2][3][4][5] Its primary anticancer mechanism is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism.[1][2][3][4] By inhibiting DHFR, cycloguanil disrupts the synthesis of nucleotides and amino acids, which are essential for the proliferation of rapidly dividing cancer cells.[6] This inhibition also leads to the disruption of STAT3-dependent gene expression.[1][2][3][4]

Q2: At what concentration range should I expect to see an anti-cancer effect in vitro?

A2: The effective concentration of cycloguanil can vary significantly depending on the cancer cell line. While cycloguanil engages DHFR at sub-nanomolar concentrations, growth inhibition is typically observed at higher, micromolar concentrations.[1][2][3] For instance, studies on breast cancer cell lines have shown IC50 values (the concentration that inhibits 50% of cell growth) to be in the range of 40-70 µM.[6] It is recommended to perform a dose-response study with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal concentration for your specific cell line.[1]

Q3: Why am I observing growth inhibition but not significant cytotoxicity?

A3: This is a common observation with DHFR inhibitors like cycloguanil. The mechanism of action, which involves depleting the building blocks for DNA synthesis, often leads to a cytostatic (growth-inhibiting) rather than a cytotoxic (cell-killing) effect.[1] Many studies have reported dose-response curves that plateau at around 50% viability, suggesting a growth-inhibiting mechanism.[1]

Q4: How can I confirm that the observed effects in my experiment are due to DHFR inhibition?

A4: A folinic acid rescue experiment is a standard method to confirm that the observed anti-cancer effects are due to DHFR inhibition. Folinic acid is a downstream product in the folate pathway and can replenish the depleted folate metabolites, thus bypassing the DHFR inhibition. If the addition of folinic acid reverses the anti-proliferative effects of cycloguanil, it strongly suggests that the mechanism of action is indeed DHFR-dependent.[1][2]

Q5: Are there any known off-target effects of cycloguanil?

A5: While the primary target is DHFR, some studies suggest the possibility of additional targets, especially since growth impairments are often seen at concentrations higher than those needed for DHFR engagement.[1][2][3] If folinic acid rescue experiments do not fully reverse the observed phenotype, it may indicate that cycloguanil has other mechanisms of action in your specific cancer cell model.[1][2]

Troubleshooting Guides

Problem 1: No observable effect on cancer cell viability or proliferation.

| Possible Cause | Troubleshooting Step |

| Insufficient Drug Concentration | The effective concentration of cycloguanil is highly cell-line dependent. Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 200 µM). |

| Incorrect Drug Preparation/Storage | This compound generally has good water solubility and stability.[7] However, ensure it is fully dissolved and stored correctly as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. |

| Cell Culture Medium Composition | Standard RPMI 1640 medium contains folate, which can compete with the drug. Using a folate-free or low-folate medium can increase the potency of DHFR inhibitors like cycloguanil.[8] |

| Short Treatment Duration | The cytostatic effects of cycloguanil may take time to become apparent. Extend the incubation period (e.g., from 48 hours to 72 or 96 hours).[1][6] |

| Cell Line Resistance | The target cancer cell line may have intrinsic or acquired resistance mechanisms to DHFR inhibitors. Consider using a different cell line or investigating potential resistance mechanisms. |

Problem 2: High variability between experimental replicates.

| Possible Cause | Troubleshooting Step |

| Inconsistent Cell Seeding Density | Ensure a uniform number of cells are seeded in each well. Use a cell counter for accuracy and allow cells to adhere and stabilize before adding the drug. |

| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the drug and affect cell growth. To minimize this, do not use the outermost wells for experimental samples; instead, fill them with sterile PBS or medium. |

| Incomplete Drug Solubilization | Ensure the this compound stock solution is completely dissolved before diluting it to working concentrations. Vortex or sonicate if necessary. |

| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent drug concentrations across all wells. |

Quantitative Data Summary

Table 1: Reported IC50/GI50 Values of Cycloguanil and its Analogs in Various Cancer Cell Lines

| Compound | Cancer Type | Cell Line(s) | Reported IC50/GI50 Range | Reference |

| Cycloguanil | Breast Cancer | Panel of breast cancer cell lines | 40 - 70 µM (IC50) | [6] |

| Cycloguanil Analogs | Breast Cancer | MCF7, HS578T, BT549, T47D | ~1 - 100 µM (GI50) | [1] |

| Cycloguanil Analogs | Melanoma | Panel of melanoma cell lines | ~0.1 - 10 µM (GI50) | [1] |

| Pyrimethamine (related DHFR inhibitor) | - | - | 15.4 nM (mean IC50, susceptible isolates) | [9] |

| Cycloguanil | - | - | 11.1 nM (mean IC50, susceptible isolates) | [9] |

Note: IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) values are context-dependent and can vary based on the assay, cell line, and experimental conditions.

Experimental Protocols

1. Cell Viability Assay (MTT/Resazurin)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Drug Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the drug (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the drug-treated wells).[1]

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.[1][10]

-

Viability Assessment:

-

For Resazurin Assay: Add resazurin solution to each well to a final concentration of 44 µM and incubate for an additional 4 hours.[1][10]

-

For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution (e.g., DMSO or a detergent-based buffer) and incubate until the formazan crystals are fully dissolved.

-

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength (e.g., 540 nm excitation and 600 nm emission for resorufin in the resazurin assay).[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

2. Folinic Acid Rescue Experiment

-

Cell Seeding: Seed cells as described in the cell viability assay protocol.

-

Drug and Folinic Acid Treatment: Prepare the following treatment groups:

-

Viability Assessment: Perform a cell viability assay (e.g., Resazurin) as described above.

-

Data Analysis: Compare the cell viability in the "Cycloguanil" group to the "Cycloguanil + Folinic acid" group. A significant increase in viability in the co-treatment group indicates that the effect of cycloguanil is on-target for DHFR.

Visualizations

Caption: Mechanism of action of this compound.

Caption: Troubleshooting workflow for lack of drug effect.

References

- 1. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity [ouci.dntb.gov.ua]

- 5. Cycloguanil - Wikipedia [en.wikipedia.org]

- 6. Proguanil Suppresses Breast Tumor Growth In Vitro and In Vivo by Inducing Apoptosis via Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. [Variability of in vitro activity of proguanil and cycloguanil on erythrocyte stages of Plasmodium falciparum as a function of culture conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]